N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride

Pharmacokinetics Bioanalytical Method Validation Metabolite Profiling

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride (CAS 1838769-21-3), also designated as Lomitapide Metabolite M1, is the hydrochloride salt of the major circulating and urinary metabolite of the microsomal triglyceride transfer protein (MTP) inhibitor Lomitapide. This compound is formed via CYP3A4-mediated oxidative N-dealkylation of Lomitapide and uniquely retains the piperidine ring fragment of the parent molecule.

Molecular Formula C19H20ClF3N2O
Molecular Weight 384.83
CAS No. 1838769-21-3
Cat. No. B2576128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride
CAS1838769-21-3
Molecular FormulaC19H20ClF3N2O
Molecular Weight384.83
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F.Cl
InChIInChI=1S/C19H19F3N2O.ClH/c20-19(21,22)14-7-5-13(6-8-14)16-3-1-2-4-17(16)18(25)24-15-9-11-23-12-10-15;/h1-8,15,23H,9-12H2,(H,24,25);1H
InChIKeyWEWMCSRFLHRURJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride [1838769-21-3]: A Critical Lomitapide Metabolite Reference Standard for Bioanalytical Method Validation


N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride (CAS 1838769-21-3), also designated as Lomitapide Metabolite M1, is the hydrochloride salt of the major circulating and urinary metabolite of the microsomal triglyceride transfer protein (MTP) inhibitor Lomitapide [1]. This compound is formed via CYP3A4-mediated oxidative N-dealkylation of Lomitapide and uniquely retains the piperidine ring fragment of the parent molecule [2]. As a fully characterized reference standard, it is employed in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions .

Why N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride Cannot Be Replaced by Other Lomitapide Metabolites or In-Class Compounds


Generic substitution with other Lomitapide-related compounds—including the parent drug, co-eluting metabolite M3, or the free base form—is analytically and pharmacologically invalid. Lomitapide M1 (the target compound) exhibits a plasma Cmax approximately 2.6-fold higher than the parent drug but approximately 11.5-fold lower than M3 following a single 20 mg oral dose [1]. Critically, M1 is the major urinary metabolite accounting for 4.69% of the administered dose, whereas unchanged Lomitapide is undetectable in urine [2]. Additionally, unlike the parent drug, which potently inhibits MTP with an IC50 of 8 nM, M1 is pharmacologically inactive at this target [1]. The hydrochloride salt (MW 384.82 g/mol) further differs from the free base (MW 348.37 g/mol) in molecular weight, solubility, and chromatographic behavior . These quantitative differences mandate the use of the exact metabolite reference standard for accurate bioanalytical quantification, impurity profiling, and regulatory filing.

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride: Comparator-Referenced Quantitative Differentiation Evidence


Plasma Cmax and AUC: Direct Pharmacokinetic Comparison of M1 vs. M3 vs. Parent Lomitapide

Lomitapide M1 exhibits a markedly distinct systemic exposure profile relative to both the parent drug and co-metabolite M3. Following a single 20 mg oral dose, M1 achieves a mean plasma Cmax of 2.65 ng/mL, compared to approximately 1.0 ng/mL for Lomitapide and approximately 30.2 ng/mL for M3 [1]. The mean AUC for M1 is 72.9 ng·h/mL, versus approximately 41 ng·h/mL for the parent and approximately 450 ng·h/mL for M3 [1]. This places M1 exposure at roughly 2.6-fold above parent but 11.4-fold below M3 for Cmax, and 1.8-fold above parent but 6.2-fold below M3 for AUC.

Pharmacokinetics Bioanalytical Method Validation Metabolite Profiling

Terminal Half-Life Differentiation: M1 Exhibits the Shortest Half-Life Among Lomitapide and Its Primary Metabolites

M1 demonstrates a mean terminal half-life (T1/2) of approximately 37–39 hours, which is the shortest among the three principal circulating species. In contrast, the parent drug Lomitapide exhibits a T1/2 of approximately 47.7–52.4 hours, and M3 exhibits a T1/2 of approximately 44–46 hours [1]. This means M1 is eliminated approximately 21–25% faster than the parent drug and 16–18% faster than M3.

Pharmacokinetics Elimination Kinetics Bioavailability

Physicochemical Property Divergence: LogP, TPSA, and Molecular Weight Differentiation Between M1 and M3

M1 and M3 exhibit substantially different physicochemical profiles that dictate their chromatographic retention and extraction behavior. M1 possesses a molecular weight of 348.4 g/mol, a predicted LogP of 3.454, and a topological polar surface area (TPSA) of 41.1 Ų [1]. M3, in contrast, has a molecular weight of 377.4 g/mol, a LogP of 3.053, and a TPSA of 66.4 Ų [2]. The LogP difference of +0.40 log units makes M1 markedly more lipophilic, while the TPSA difference of 25.3 Ų (62% larger for M3) indicates significantly different hydrogen-bonding capacity.

Physicochemical Properties Chromatographic Method Development Lipophilicity

MTP Inhibitory Activity: M1 is Pharmacologically Inactive Whereas Parent Lomitapide Shows Potent Inhibition (IC50 8 nM)

Lomitapide M1 and M3 do not inhibit microsomal triglyceride transfer protein (MTP) activity in vitro, as confirmed by the FDA-approved prescribing information [1]. This contrasts sharply with the parent drug Lomitapide, which is a potent MTP inhibitor with an in vitro IC50 of 8 nM [2]. This represents a greater than 1.6 × 10⁶-fold reduction in MTP inhibitory potency (assuming an estimated IC50 > 1.3 × 10⁵ nM for M1 based on independent DHFR inhibition data showing weak off-target activity at 1.30 × 10⁵ nM) [3].

MTP Inhibition Pharmacological Activity In Vitro Assay

Excretion Pathway Specificity: M1 is the Major Urinary Metabolite While Parent Lomitapide is Undetectable in Urine

M1 is the predominant drug-related species in urine, accounting for 4.69% of the administered dose in 0–96 hour urine collections, whereas unchanged Lomitapide is not detectable in urine samples [1]. In plasma, M1 accounts for 5.75% of total radioactivity in 0–24 hour samples [2]. The parent drug is instead the major component excreted in feces (33.4–35.1% of dose) [1]. This compartmentalized excretion profile makes M1 the exclusive analytical target for urinary metabolite monitoring in clinical pharmacokinetic studies and therapeutic drug monitoring programs.

Drug Metabolism Excretion Mass Balance Studies

Salt Form vs. Free Base Differentiation: Hydrochloride Salt (MW 384.82) Provides Enhanced Aqueous Solubility for Analytical Standard Preparation

The hydrochloride salt (CAS 1838769-21-3, MW 384.82 g/mol) exhibits a molecular weight 36.45 g/mol higher than the free base form (CAS 182439-41-4, MW 348.37 g/mol), corresponding to one equivalent of HCl . The piperidine moiety (pKa ~10–11) in the free base is protonated in the HCl salt, which typically enhances aqueous solubility by several-fold relative to the neutral free base, though quantitative solubility data for this specific compound remain vendor-proprietary. The salt form is supplied at ≥97% purity (HPLC) from multiple vendors .

Salt Selection Solubility Reference Standard Preparation

Validated Application Scenarios for N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride Based on Quantitative Evidence


Bioanalytical LC-MS/MS Method Development for Lomitapide and Metabolite Quantification in Human Plasma

The distinct pharmacokinetic profile of M1 (Cmax 2.65 ng/mL, AUC 72.9 ng·h/mL at 20 mg dose) necessitates a dedicated calibration curve spanning the low ng/mL range [1]. Because M3 exhibits an approximately 11-fold higher Cmax and 6-fold higher AUC, a single calibration range cannot adequately cover both metabolites without compromising accuracy at the lower end. M1 reference standard is thus indispensable for constructing a fit-for-purpose calibration curve for clinical pharmacokinetic and therapeutic drug monitoring studies.

Urinary Metabolite Monitoring in Clinical Mass-Balance and Drug-Drug Interaction Studies

M1 is the major urinary metabolite of Lomitapide, accounting for 4.69% of the administered dose, whereas unchanged parent drug is completely absent from urine [2]. Clinical mass-balance studies and DDI trials requiring urinary pharmacokinetic endpoints must therefore use M1 as the primary analytical target. Substituting M3 or parent drug reference standards is analytically invalid for urinary assays and would lead to regulatory rejection of bioanalytical data.

Pharmaceutical Impurity Profiling and ANDA/DMF Regulatory Submissions

As a primary metabolite formed via oxidative N-dealkylation, M1 is a specified impurity that must be monitored during Lomitapide API manufacturing and finished product stability testing [1]. The hydrochloride salt form (≥97% purity) provides a characterized, traceable reference standard compliant with ICH Q3A/Q3B guidelines for impurity quantification in ANDA and DMF submissions . The physicochemical properties of M1 (LogP 3.454, TPSA 41.1 Ų) dictate its unique chromatographic behavior relative to other Lomitapide impurities, requiring compound-specific relative response factor (RRF) determination.

In Vitro Metabolism Studies Using CYP3A4 Enzyme Systems

M1 is the product of CYP3A4-mediated oxidative N-dealkylation of Lomitapide and retains the piperidine ring fragment [3]. In vitro hepatocyte or recombinant CYP3A4 incubation studies designed to characterize Lomitapide metabolic stability or CYP3A4 phenotyping require authenticated M1 reference material for metabolite identification and quantification. The fact that M1 is pharmacologically inactive at MTP (unlike the parent drug, IC50 8 nM) further allows researchers to distinguish between parent drug pharmacology and metabolite exposure in integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling [1].

Quote Request

Request a Quote for N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.